1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Description
This compound is a dihydropyridine derivative featuring a formyl group at position 5, a tert-butyl ester at position 1, and a methyl ester at position 2. The dihydropyridine core provides partial conjugation, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-6-5-10(11(16)18-4)9(7-14)8-15/h7-8,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUGQDTCKJIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones with ammonia or primary amines. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the formation of the dihydropyridine ring.
**Industrial Production Methods
Biological Activity
1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential anticancer properties based on available research.
- Molecular Formula : C13H19NO5
- Molecular Weight : 269.29 g/mol
- CAS Number : 2155852-14-3
Biological Activity Overview
Dihydropyridine derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer effects. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that dihydropyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives inhibited bacterial growth at concentrations ranging from 50 to 100 µg/ml, with even lower concentrations effective against fungi (25-50 µg/ml) and mycobacteria (3.1-25 µg/ml) .
| Microorganism | Inhibition Concentration (µg/ml) |
|---|---|
| Gram-positive bacteria | 50 - 100 |
| Gram-negative bacteria | 50 - 100 |
| Fungi | 25 - 50 |
| Mycobacteria | 3.1 - 25 |
Cytotoxic Effects
Cytotoxicity assays have demonstrated that some dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to the one in focus showed activity against leukemia and melanoma cell lines, although they did not significantly impact survival times in animal models .
Anticancer Activity
The potential anticancer activity of this compound is particularly noteworthy. Dihydropyridine derivatives have been identified as promising candidates for cancer therapy due to their ability to inhibit tumor growth. In vivo studies indicated that certain derivatives inhibited the growth of subcutaneous tumors in sarcoma models .
Case Studies and Research Findings
- Antimicrobial Study : A group of new 1,4-dihydropyridine derivatives was evaluated for their antimicrobial properties. The study highlighted that these compounds effectively inhibited the growth of pathogenic mycobacteria, including strains resistant to standard treatments .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various dihydropyridine derivatives on cancer cell lines. The findings suggested that while some compounds exhibited high cytotoxicity in vitro, their efficacy in vivo was limited .
- Anticancer Potential : Research focusing on the synthesis of pyridine-containing compounds revealed that modifications to the dihydropyridine structure could enhance its anticancer properties. The study emphasized the importance of structural variations in developing effective anticancer agents .
Scientific Research Applications
Anticancer Drug Development
One of the primary applications of 1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is in the development of anticancer agents. Research indicates that derivatives of this compound can act as small molecule inhibitors targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug discovery .
Neurological Disorders
The compound also shows promise in the treatment of neurological disorders such as depression and cerebral ischemia. Its structural analogs have been studied for their neuroprotective properties, with findings indicating that they may help mitigate neuronal damage under ischemic conditions. This opens avenues for further research into its efficacy as a therapeutic agent for neurodegenerative diseases .
Analgesic Properties
Research has explored the analgesic potential of this compound and its derivatives. Preliminary studies suggest that these compounds may interact with pain pathways, offering a basis for developing new analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids .
Case Study 1: Anticancer Activity
A study conducted on the synthesis of various derivatives of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The synthesized compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.2 | Apoptosis induction |
| Compound B | 7.8 | Mitochondrial disruption |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of a derivative of this compound in a rat model of transient cerebral ischemia. The results showed that treatment with the compound significantly reduced infarct size and improved neurological scores compared to control groups. This suggests a protective effect against ischemic injury .
| Treatment Group | Infarct Size (%) | Neurological Score |
|---|---|---|
| Control | 45 | 3 |
| Compound Group | 25 | 7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
a. 1-tert-Butyl 4-Ethyl 3-Hydroxy-5,6-Dihydropyridine-1,4(2H)-Dicarboxylate (CAS 206111-40-2)
- Key Differences : Replaces the 5-formyl group with a 3-hydroxy substituent and uses an ethyl ester at position 4 instead of methyl.
- Impact on Reactivity : The hydroxy group enables hydrogen bonding and participation in esterification or oxidation reactions, while the ethyl ester slightly increases lipophilicity compared to methyl.
- Physical Properties: Molecular Formula: C₁₃H₂₁NO₅ Molar Mass: 271.31 g/mol Density: 1.205 g/cm³ Boiling Point: 375.5°C (predicted) pKa: 4.50 (hydroxy proton)
b. 1-tert-Butyl 4-Methyl Piperidine-1,4-Dicarboxylate ()
- Impact on Reactivity : The absence of conjugation reduces electrophilicity, making it less reactive in cycloadditions but more stable under acidic conditions.
- Applications : Often used as a rigid scaffold in drug design due to its saturated structure .
c. Ethyl 2-Formyl-4:4'-Propylpyrrole-3:5-Dicarboxylate ()
Structural and Electronic Comparisons
Physicochemical Property Trends
- Boiling Points : The hydroxy-substituted analog (CAS 206111-40-2) has a higher predicted boiling point (375.5°C) due to intermolecular hydrogen bonding, whereas the target compound’s formyl group may reduce boiling point via weaker dipole interactions .
- Acidity : The hydroxy group in CAS 206111-40-2 (pKa ~4.5) is more acidic than the formyl group (typical pKa ~10–12 for aldehydes), influencing deprotonation strategies in synthesis .
- Lipophilicity : Ethyl esters (CAS 206111-40-2) increase logP compared to methyl esters (target compound), affecting membrane permeability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
